6-Bromo-3-chloro-2-fluorophenylboronic acid
Description
6-Bromo-3-chloro-2-fluorophenylboronic acid (CAS: 1451392-87-2) is a halogenated arylboronic acid derivative widely used in pharmaceutical research and Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₆H₄BBrClFO₂, with a molecular weight of 273.26 g/mol. The compound’s boronic acid group (-B(OH)₂) enables catalytic coupling with aryl halides, making it a critical intermediate in synthesizing complex organic molecules, including drug candidates . Its halogen substituents (Br, Cl, F) enhance electronic and steric effects, influencing reactivity and regioselectivity in cross-coupling reactions .
Properties
IUPAC Name |
(6-bromo-3-chloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWDCSBDDYTXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228065 | |
| Record name | Boronic acid, B-(6-bromo-3-chloro-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-87-2 | |
| Record name | Boronic acid, B-(6-bromo-3-chloro-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-bromo-3-chloro-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-fluorophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method includes the sequential introduction of bromine, chlorine, and fluorine atoms onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available phenylboronic acid. The process includes:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Employing chlorine gas or thionyl chloride.
Fluorination: Utilizing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
These steps are followed by purification processes like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4) for coupling reactions.
Bases: such as potassium carbonate or sodium hydroxide.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Substituted phenylboronic acids: from nucleophilic substitution.
Scientific Research Applications
6-Bromo-3-chloro-2-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its role in drug discovery and development, especially in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 6-Bromo-3-chloro-2-fluorophenylboronic acid exerts its effects is primarily through its reactivity as a boronic acid. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, it can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 6-bromo-3-chloro-2-fluorophenylboronic acid with analogous arylboronic acids, focusing on substituent positions, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Reactivity: Halogen Position: The position of bromine significantly impacts reactivity. For example, the 6-bromo derivative (1451392-87-2) shows higher stability in Suzuki reactions compared to the 3-bromo isomer (1451393-16-0) due to reduced steric hindrance . Electron-Withdrawing Groups: Fluorine at position 2 enhances electrophilicity, accelerating cross-coupling rates, while ethoxy (OEt) or propoxy (OPr) groups at position 3 increase steric bulk, affecting catalyst turnover .
Physicochemical Properties :
- Density and Solubility : Compounds with similar halogenation (e.g., 6-bromo-3-chloro-2-fluoro vs. 3-bromo-2-chloro-6-fluoro) share comparable densities (~1.85 g/cm³) but differ in solubility due to substituent polarity .
- pKa : The pKa of ~7.05 (predicted) for halogenated derivatives suggests moderate acidity, facilitating deprotonation in basic reaction conditions .
Applications in Synthesis :
- Pharmaceutical Intermediates : this compound is prioritized in antiviral and anticancer drug synthesis due to its balanced electronic profile .
- Agrochemicals : Ethoxy-substituted analogs (e.g., 6-bromo-2-chloro-3-ethoxy) are utilized in herbicide development for their enhanced bioavailability .
Stability and Handling Considerations
Biological Activity
6-Bromo-3-chloro-2-fluorophenylboronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H5BBrClF. Its structure features a boronic acid functional group, which is essential for its reactivity in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction.
Target Interactions
Boronic acids, including this compound, interact with biological molecules such as enzymes and receptors. These interactions can influence critical pathways related to cancer, diabetes, and other diseases. The boronic acid moiety allows for reversible covalent bonding with diols, facilitating the development of sensors for glucose monitoring and other applications.
Biochemical Properties
The compound's ability to act as a nucleophile in cross-coupling reactions is pivotal. It forms complexes with palladium catalysts, facilitating the transmetalation step necessary for forming carbon-carbon bonds. This mechanism underlies its utility in synthesizing complex organic molecules.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : Studies have shown that boronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites.
- Glucose Sensing : The compound's ability to bind glucose reversibly has led to its investigation as a potential glucose sensor in blood monitoring systems.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by targeting specific signaling pathways involved in tumor growth.
Research Findings and Case Studies
Recent studies have provided insights into the biological activities of this compound:
Table 1: Summary of Biological Activities
Case Study: Glucose Monitoring
A study investigated the use of phenylboronic acid derivatives for glucose sensing applications. The results indicated that these compounds could effectively monitor glucose levels in blood plasma, demonstrating their potential utility in diabetic management systems. The sensors developed exhibited high sensitivity and selectivity towards glucose, outperforming traditional enzyme-based methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
